molecular formula C12H13NO5 B4166198 2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone

2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone

Cat. No. B4166198
M. Wt: 251.23 g/mol
InChI Key: LUIBIPOESJDLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone, also known as NBOMe-2C-I, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity among recreational drug users due to its potent psychedelic effects. However, the scientific community has been interested in this compound for its potential applications in research.

Mechanism of Action

2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone binds to the 5-HT2A receptor with high affinity, leading to the activation of the receptor and subsequent signaling cascades. This results in the release of neurotransmitters such as serotonin and dopamine, which are responsible for the psychedelic effects of the drug. The exact mechanism of action of 2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone is still being studied, but it is believed to involve the modulation of neural activity in the prefrontal cortex and other brain regions.
Biochemical and Physiological Effects
2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone has been shown to induce a range of biochemical and physiological effects in animal models and human subjects. These include changes in heart rate, blood pressure, body temperature, and respiration. The drug has also been shown to alter brain activity, leading to changes in perception, mood, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of psychedelic drugs on the brain in a more controlled and precise manner. However, one limitation of using this compound is its potential toxicity and adverse effects on human subjects. Careful dosing and monitoring are necessary to ensure the safety of research participants.

Future Directions

There are several future directions for research on 2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone and other psychedelic drugs. One area of interest is the potential therapeutic applications of these compounds in the treatment of mental health disorders such as depression, anxiety, and PTSD. Another area of interest is the study of the long-term effects of psychedelic drug use on the brain and behavior. Additionally, researchers are interested in developing new compounds that can selectively target specific receptors in the brain, leading to more precise and effective treatments for mental health disorders.

Scientific Research Applications

2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone has been used in scientific research to study the mechanism of action of psychedelic drugs on the brain. It is a selective agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of drugs like LSD and psilocybin. By studying the effects of 2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone on the brain, researchers hope to gain a better understanding of the neural mechanisms underlying psychedelic experiences.

properties

IUPAC Name

2-methyl-1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-7(2)12(14)8-5-10-11(18-4-3-17-10)6-9(8)13(15)16/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIBIPOESJDLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone
Reactant of Route 2
Reactant of Route 2
2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone
Reactant of Route 3
Reactant of Route 3
2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone
Reactant of Route 4
Reactant of Route 4
2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone
Reactant of Route 5
Reactant of Route 5
2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone
Reactant of Route 6
Reactant of Route 6
2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.